molecular formula C15H13Cl2NO4 B145834 3'-Hydroxy-4'-methoxydiclofenac CAS No. 106610-60-0

3'-Hydroxy-4'-methoxydiclofenac

Cat. No. B145834
M. Wt: 342.2 g/mol
InChI Key: YALZBLAHGKGDMB-UHFFFAOYSA-N
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Description

3'-Hydroxy-4'-methoxydiclofenac is not directly mentioned in the provided papers. However, the papers discuss various compounds with hydroxy and methoxy groups in their structures, which are related to the functional groups present in 3'-Hydroxy-4'-methoxydiclofenac. For instance, 4'-Hydroxy-3-methoxyflavones have been identified as natural compounds with antiviral activities , and 3-Hydroxy-4′-methoxyflavone has been isolated from flowers of Millettia zechiana . These compounds share structural similarities with 3'-Hydroxy-4'-methoxydiclofenac, suggesting potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, 4'-Hydroxy-3-methoxyflavones and their analogues were synthesized to establish a structure-activity relationship . Similarly, 3-Hydroxy-4-pyrones were used as precursors to synthesize 4-methoxy-3-oxidopyridinium ylides, which could be further transformed into highly substituted azabicyclo[3.2.1]octanes . These methods indicate possible synthetic routes that could be adapted for the synthesis of 3'-Hydroxy-4'-methoxydiclofenac.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the structure of 3-Hydroxy-4′-methoxyflavone was established from its chemical characteristics and synthesis . Additionally, the molecular geometry and vibrational frequencies of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were determined using X-ray crystallography and density functional theory (DFT) calculations . These studies provide insights into the molecular structure analysis that could be applied to 3'-Hydroxy-4'-methoxydiclofenac.

Chemical Reactions Analysis

The chemical reactivity of compounds with hydroxy and methoxy groups has been explored. For example, 3-Hydroxy-4-pyridones were transformed into ylides that underwent cycloaddition reactions . Additionally, the synthesis of a decahydroacridine-1,8-dione derivative involved the interaction of dimedone, hydroxylamine, and 4-hydroxy-3-methoxybenzoic aldehyde . These reactions demonstrate the chemical versatility of hydroxy and methoxy groups, which is relevant to the analysis of 3'-Hydroxy-4'-methoxydiclofenac.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the antiviral activities and cytotoxicities of 4'-Hydroxy-3-methoxyflavones were compared with natural flavones . The nonlinear optical properties of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole were also predicted using DFT calculations . Moreover, the acid dissociation constant of a decahydroacridine-1,8-dione derivative was determined using UV-Vis spectroscopy . These studies provide a framework for analyzing the physical and chemical properties of 3'-Hydroxy-4'-methoxydiclofenac.

Scientific Research Applications

Metabolism and Drug Interaction Studies

3′-Hydroxy-4′-methoxydiclofenac (VI) is a crucial metabolite in the study of diclofenac metabolism. Kamimura et al. (2015) explored its formation and accumulation in humanized chimeric mice, revealing insights into its pharmacokinetics, such as its peak plasma time and half-life. This metabolite is significant for understanding the human-specific metabolism of diclofenac, a widely used nonsteroidal anti-inflammatory drug. The study highlights the potential of humanized chimeric mice as a functional tool for drug metabolism research (Kamimura et al., 2015).

Analytical Method Development

Sawchuk et al. (1995) developed a High-Performance Liquid Chromatography (HPLC) method for determining diclofenac and its metabolites, including 3'-Hydroxy-4'-methoxydiclofenac, in human urine. This analytical method provides essential tools for clinical and pharmacokinetic studies, enabling accurate and specific measurement of diclofenac metabolites, which is vital for understanding drug excretion and metabolism (Sawchuk et al., 1995).

properties

IUPAC Name

2-[2-(2,6-dichloro-3-hydroxy-4-methoxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-22-11-7-9(16)14(13(17)15(11)21)18-10-5-3-2-4-8(10)6-12(19)20/h2-5,7,18,21H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALZBLAHGKGDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Cl)NC2=CC=CC=C2CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147675
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-4'-methoxydiclofenac

CAS RN

106610-60-0
Record name 3′-Hydroxy-4′-methoxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106610-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106610600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Hydroxy-4'-methoxydiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXY-4'-METHOXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY7817W711
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
G Schmitz, H Lepper, CJ Estler - Journal of Chromatography B: Biomedical …, 1993 - Elsevier
… Furthermore, 5-hydroxydiclofenac and 3'-hydroxy-4'-methoxydiclofenac coeluted in a single … metabolites, including the 3'-hydroxy-4'-methoxydiclofenac recently isolated and identified …
Number of citations: 33 www.sciencedirect.com
K Ohyama, N Murayama, M Shimizu, H Yamazaki - Xenobiotica, 2014 - Taylor & Francis
The purpose of this study was to investigate the inhibitory effects of diclofenac on human cytochrome P450 1A2-, 2C19- and 3A4-mediated drug oxidations and to evaluate the drug …
Number of citations: 13 www.tandfonline.com
RJ Sawchuk, JA Maloney, LL Cartier, RJ Rackley… - Pharmaceutical …, 1995 - Springer
… urinary recovery was 3'hydroxy-4’-methoxydiclofenac. These … , and 3’-hydroxy-4’-methoxydiclofenac each accounted for less … Because the amounts of 3’-hydroxy-4’-methoxydiclofenac …
Number of citations: 71 link.springer.com
JS Lill, T O'Sullivan, LA Bauer, JH Horn… - The Journal of …, 2000 - Wiley Online Library
The objective of this study was to assess the pharmacokinetics of diclofenac sodium and its five metabolites following administration of a 150 mg oral dose to healthy subjects and …
Number of citations: 20 accp1.onlinelibrary.wiley.com
H Kamimura, S Ito, K Nozawa, S Nakamura… - Drug Metabolism and …, 2015 - ASPET
… While analyses on the concentrations of these metabolites in plasma samples from study subjects were performed, a new metabolite, 3′-hydroxy-4′-methoxydiclofenac (VI), was found…
Number of citations: 31 dmd.aspetjournals.org
W Schneider, PH Degen - … of Chromatography B: Biomedical Sciences and …, 1986 - Elsevier
… ’ -hydroxydiclofenac (IV), 4’ -hydroxydiclofenac (II), 5-hydroxydiclofenac (III) and 4’ ,5-dihydroxydiclofenac (V) ; and in human and baboon plasma [ 2 J : 3’hydroxy-4’ -methoxydiclofenac …
Number of citations: 43 www.sciencedirect.com
SJ Peter, KR Kumar, P Manisha… - Research Journal of …, 2020 - indianjournals.com
… ligands like myricetin 3-OLrhamnoside, quercetin 3-galactoside, aD-Mannopyranoside, D-Allose, myricetin, Quercetin, myricetin 3- Oarabinoside and 3'-Hydroxy-4'-methoxydiclofenac …
Number of citations: 2 www.indianjournals.com
R Bort, K Macé, A Boobis, MJ Gómez-Lechón… - Biochemical …, 1999 - Elsevier
The aim of this study was to re-examine the human hepatic metabolism of diclofenac, with special focus on the generation of minor hydroxylated metabolites implicated in the …
Number of citations: 308 www.sciencedirect.com
G Giagoudakis, SL Markantonis - Journal of pharmaceutical and …, 1998 - Elsevier
… Diclofenac sodium and its metabolites—4-hydroxydiclofenac, 5-hydroxydiclofenac, 3-hydroxydiclofenac, 4,5-dihydroxydiclofenac and 3-hydroxy-4-methoxydiclofenac—were kindly …
Number of citations: 81 www.sciencedirect.com
A Sioufi, F Pommier, J Godbillon - Journal of Chromatography B …, 1991 - Elsevier
A specific and sensitive method for the determination of diclofenac at concentrations down to ca. 1 ng/ml, the limit of detection being 100 pg/ml, in human plasma and urine by gas …
Number of citations: 32 www.sciencedirect.com

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